molecular formula C21H20FN7 B2906852 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine CAS No. 2380071-74-7

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine

Cat. No.: B2906852
CAS No.: 2380071-74-7
M. Wt: 389.438
InChI Key: FBYWKCKUKBGDMA-UHFFFAOYSA-N
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Description

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridazine core, which is known for its biological activity, and a fluorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, introduction of the fluorophenyl group, and the final coupling with the azetidine moiety. Common reagents used in these steps include various halogenated compounds, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the triazolopyridazine core can modulate the activity of the target. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine is unique due to its combination of a triazolopyridazine core and a fluorophenyl group, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7/c1-27(12-15-4-3-9-23-11-15)18-13-28(14-18)20-8-7-19-24-25-21(29(19)26-20)16-5-2-6-17(22)10-16/h2-11,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWKCKUKBGDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C2CN(C2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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